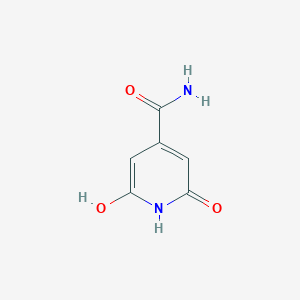

2,6-Dihydroxypyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-hydroxy-6-oxo-1H-pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-6(11)3-1-4(9)8-5(10)2-3/h1-2H,(H2,7,11)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUQTDZQLZTGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547357 | |

| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14533-64-3 | |

| Record name | 1,2-Dihydro-6-hydroxy-2-oxo-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14533-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,6-Dihydroxypyridine-4-carboxamide from Citric Acid and Urea

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,6-Dihydroxypyridine-4-carboxamide

This compound, also known as citrazinamide, is a pivotal intermediate in the synthesis of various pharmaceuticals. Its pyridine core is a common scaffold in drug discovery, and its functional groups offer versatile handles for further chemical modifications. Notably, citrazinamide can be converted to citrazinic acid (2,6-dihydroxy-4-carboxypyridine), which is a precursor for the production of isonicotinic acid hydrazide, a compound with established anti-tubercular properties[1]. The synthesis of citrazinamide from readily available and inexpensive starting materials like citric acid and urea presents an economical and scalable route for its production, making it a subject of significant interest in the pharmaceutical and chemical industries.

This guide provides an in-depth exploration of the synthesis of this compound from citric acid and urea, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind process optimization.

Reaction Mechanism and Rationale

The synthesis of this compound from citric acid and urea is a condensation reaction that proceeds through the formation of a pyridine ring. The overall transformation involves the reaction of the carboxylic acid and hydroxyl groups of citric acid with the amine groups of urea.

A proposed reaction mechanism suggests that upon heating, urea decomposes into isocyanic acid and ammonia[2][3]. The highly reactive isocyanic acid and ammonia then react with citric acid in a series of condensation and cyclization steps to form the pyridine ring. The formation of citrazinic acid as an intermediate or a co-product is a key feature of this reaction, which can then be amidated.

The following diagram illustrates a plausible reaction pathway:

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocols and Methodologies

Several methods have been developed for the synthesis of citrazinamide from citric acid and urea, each with its own advantages in terms of yield, purity, and scalability. Two prominent methods are the hydrothermal synthesis and the use of a polyhydroxy solvent.

Reactants and Reaction Conditions

The following table summarizes the typical reactants and conditions for the synthesis of this compound.

| Parameter | Hydrothermal Method | Polyhydroxy Solvent Method |

| Citric Acid | 0.6-1.2 g | 192-210 parts |

| Urea | 0.7-1.4 g (often in excess) | 180 parts (initial) + 100 parts (additional) |

| Solvent | Deionized Water (60-80 mL) | Ethylene Glycol or Glycerol (900 parts) |

| Temperature | 160-200 °C[4] | 130-133 °C[1] |

| Reaction Time | 2-6 hours[4] | 4 hours (in total)[1] |

| Work-up | Centrifugation, removal of supernatant, drying of precipitate[4] | Cooling, addition of water, neutralization with acid, filtration[1] |

Detailed Step-by-Step Methodology: Polyhydroxy Solvent Method

This protocol is adapted from a patented procedure that reports good yields and improved process control[1]. The use of a high-boiling, inert polyhydroxy solvent like ethylene glycol provides a stable reaction temperature and prevents the uncontrolled heating that can occur in a solvent-free melt.

Materials:

-

Citric acid monohydrate (or anhydrous)

-

Urea

-

Ethylene glycol

-

Sulfuric acid (or hydrochloric acid), dilute solution

-

Water

Procedure:

-

To a reaction vessel equipped with a stirrer and a heating mantle, add 900 parts of ethylene glycol.

-

Add 210 parts of citric acid monohydrate and 180 parts of urea to the ethylene glycol.

-

Heat the mixture to 130 °C and maintain the temperature in the range of 130-133 °C for two hours with continuous stirring.

-

After two hours, add an additional 100 parts of urea to the reaction mixture.

-

Continue heating at 130-133 °C for another two hours.

-

Cool the reaction mass to room temperature.

-

Add 400 parts of water to the cooled mixture to dilute the solvent and facilitate precipitation.

-

Slowly add a dilute solution of sulfuric acid until the mixture reaches a neutral pH (litmus endpoint). A crude precipitate of citrazinamide will form.

-

Separate the precipitate from the solvent by filtration. The filtrate containing ethylene glycol can be saved for potential reuse.

-

Wash the crude citrazinamide with water to remove any remaining solvent and impurities.

-

The resulting crude citrazinamide can be further purified by recrystallization or used directly for the synthesis of citrazinic acid.

Hydrothermal Synthesis: An Alternative Approach

The hydrothermal method offers a more environmentally friendly approach by using water as the solvent. The reaction is carried out in a sealed reactor under elevated temperature and pressure.

Procedure:

-

Dissolve 0.6094-1.2188 g of citric acid and 0.6966-1.3932 g of urea in 60-80 mL of deionized water in a beaker[4].

-

Subject the solution to ultrasonic treatment for 5-10 minutes to ensure uniform mixing.

-

Transfer the mixed solution to a 100 mL reaction kettle (autoclave).

-

Seal the reaction kettle and place it in an oven preheated to 160-200 °C.

-

Maintain the hydrothermal conditions for 2-6 hours.

-

After the reaction is complete, allow the reaction kettle to cool to room temperature.

-

The resulting product is a dark green solution containing a yellow precipitate.

-

Centrifuge the reaction solution at high speed to separate the precipitate.

-

Remove the supernatant liquid.

-

Dry the obtained yellow precipitate to yield the final product, which is a mixture of citrazinamide and citrazinic acid[4].

Workflow and Process Visualization

The following diagram outlines the general workflow for the synthesis of this compound.

Sources

- 1. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]

- 2. Carbon nanodots revised: the thermal citric acid/urea reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of Citrazinic Acid Tautomers: A Multi-Faceted Approach for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Introduction: The Chameleon-Like Nature of Citrazinic Acid

Citrazinic acid (CZA), systematically known as 2,6-dihydroxyisonicotinic acid, is a heterocyclic compound of significant interest in both materials science and medicinal chemistry. Its prominence has grown substantially with the discovery that CZA and its derivatives are often the molecular fluorophores responsible for the intense blue photoluminescence observed in carbon dots synthesized from citric acid and a nitrogen source.[1][2][3][4] This intrinsic fluorescence, coupled with its structural features, makes it a valuable scaffold in drug design.

However, the chemical behavior and photophysical properties of citrazinic acid are not static. The molecule exists as a mixture of tautomers—structural isomers that readily interconvert, most commonly through the migration of a proton. This dynamic equilibrium is the key to understanding its reactivity, molecular interactions, and spectroscopic signatures. The predominant equilibrium in aqueous solution is between the dihydroxy-pyridine (enol-like) form and the more stable 6-hydroxy-2-pyridone (keto) form.[5][6][7]

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to probe, identify, and quantify the tautomeric forms of citrazinic acid. We will delve into the causality behind experimental choices, provide actionable protocols, and demonstrate how a synergistic approach combining empirical data with computational modeling leads to a definitive characterization. Understanding this tautomerism is not merely an academic exercise; for drug development professionals, it is critical, as different tautomers can exhibit vastly different biological activities and binding affinities.

The Tautomeric Landscape of Citrazinic Acid

The tautomerism of citrazinic acid is primarily governed by a keto-enol equilibrium. While multiple forms can be postulated, computational studies, corroborated by experimental evidence, consistently show that the keto tautomer is the most energetically favorable and, therefore, the most abundant species in aqueous solutions at neutral pH.[5][6][7]

Caption: The primary keto-enol tautomeric equilibrium of citrazinic acid.

This equilibrium is not fixed; it is highly sensitive to the surrounding chemical environment. A thorough characterization, therefore, requires probing the system under various conditions:

-

Effect of pH: In strongly acidic solutions (e.g., pH 1), protonation of the CZA molecule occurs, leading to significant changes in its optical properties, including luminescence quenching.[1][8] Conversely, in strongly alkaline environments (e.g., pH 14), deprotonation of the carboxylic acid and hydroxyl groups creates anionic species, again shifting the equilibrium.[1][7][9]

-

Effect of Concentration: Citrazinic acid exhibits a strong tendency to self-associate and form aggregates, particularly dimers, at higher concentrations.[1][5][6] These aggregation events are spectroscopically distinct from the monomeric tautomerism and are crucial to identify and account for.

-

Effect of Solvent: The polarity and hydrogen-bonding capability of the solvent can preferentially stabilize one tautomer over another, thereby shifting the equilibrium.[10][11][12] While water is the most common solvent studied, characterization in organic solvents can provide additional mechanistic insights.

A Multi-Spectroscopic Toolkit for Tautomer Elucidation

UV-Visible (UV-Vis) Absorption Spectroscopy

Causality & Principle: UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The energy of these transitions is directly related to the molecule's electronic structure. Since tautomers differ in their arrangement of atoms and π-electron systems, they exhibit distinct absorption spectra. This technique is a rapid and powerful first-pass method to observe the tautomeric equilibrium and its response to environmental changes.

Experimental Protocol: pH-Dependent Analysis

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of high-purity citrazinic acid (≥97%) in Milli-Q water.[1][6] Sonicate briefly to ensure complete dissolution.

-

Sample Preparation: Create a series of dilutions in volumetric flasks to achieve the desired final concentration (e.g., 10 mg/L). For pH studies, use H₂SO₄ to adjust to acidic pH (e.g., 1) and NaOH to adjust to basic pH (e.g., 14).[1] Prepare a neutral sample in water for reference.

-

Instrument Setup: Use a dual-beam spectrophotometer (e.g., Nicolet Evolution 300).[1] Set the scan range from 200 to 600 nm. Use 1 cm path length quartz cuvettes.

-

Measurement: Blank the instrument with the respective solvent (water, acidic solution, or basic solution). Measure the absorbance spectra of all prepared CZA solutions.

-

Data Analysis: Identify the absorption maxima (λmax) for each condition. Note any hypsochromic (blue) or bathochromic (red) shifts.

Data Interpretation:

-

In Neutral Water: The spectrum is typically characterized by two main bands: a high-energy π→π* transition around 235 nm and a lower-energy n→π* transition around 344 nm, corresponding to the stable keto tautomer.[5]

-

In Acidic Solution (pH 1): A pronounced hypsochromic (blue) shift of the 344 nm band is observed.[1] This is attributed to the protonation of the molecule, which alters the electronic structure and increases the energy gap for the n→π* transition.

-

In Basic Solution (pH 14): Deprotonation can lead to a red shift of the higher-energy π→π* band.[1]

-

At High Concentration: The emergence of a new, red-shifted absorption band is indicative of the formation of J-type aggregates (dimers).[5][6]

Table 1: Typical UV-Vis Absorption Maxima for Citrazinic Acid Species

| Species/Condition | λmax 1 (π→π) | λmax 2 (n→π) | Reference(s) |

| Monomer (Keto form) in Water | ~235 nm | ~344 nm | [5] |

| Protonated (pH 1) | Blue-shifted | Blue-shifted | [1] |

| Deprotonated (pH 14) | Red-shifted | No significant change | [1] |

| J-type Dimer/Aggregate | - | Red-shifted from monomer | [5][6] |

Fluorescence Spectroscopy

Causality & Principle: Fluorescence is the emission of light from a molecule after it has absorbed light. The emission properties (wavelength, intensity, and lifetime) are extremely sensitive to the molecular structure and its immediate environment. This makes it an ideal technique for detecting different emitting species, such as tautomers and aggregates, even when they are in low abundance.

Caption: The iterative cycle of experiment and computation for robust analysis.

-

Predicting Tautomer Stability: Density Functional Theory (DFT) is widely used to calculate the ground-state energies of different CZA tautomers. These calculations consistently predict that the keto form is more stable in a simulated aqueous environment, aligning perfectly with experimental observations. [7][13]* Simulating Spectra: DFT can accurately simulate UV-Vis, NMR, and vibrational spectra for each potential tautomer. [7][8][13]By comparing these simulated spectra to the experimental ones, researchers can confidently assign the observed signals to a specific tautomeric structure. This is particularly vital for deconvoluting complex spectra where multiple species may be present.

Conclusion and Outlook

The spectroscopic characterization of citrazinic acid tautomers is a quintessential example of modern analytical chemistry, requiring a sophisticated, multi-technique approach. The evidence overwhelmingly points to the predominance of the 6-hydroxy-2-pyridone (keto) tautomer in aqueous solution, a dynamic structure whose properties are exquisitely sensitive to pH, concentration, and solvent environment.

-

UV-Vis and Fluorescence spectroscopy are the workhorses for observing the electronic consequences of tautomerism and aggregation in response to environmental triggers.

-

NMR spectroscopy provides the definitive, high-resolution structural proof of the dominant tautomer and its transformation pathways.

-

Vibrational spectroscopies (IR and Raman) offer clear functional group fingerprints that distinguish between keto and enol forms.

-

Computational chemistry acts as the theoretical backbone, validating experimental findings and guiding the interpretation of complex data.

For researchers in drug development, this detailed understanding is paramount. The specific tautomer present in a physiological environment will dictate the molecule's shape, hydrogen bonding potential, and overall pharmacokinetics. A failure to characterize this fundamental property can lead to misinterpreted structure-activity relationships and unforeseen development challenges. As the applications of citrazinic acid and its derivatives continue to expand, the robust analytical strategies outlined in this guide will remain essential for harnessing their full potential.

References

-

Mura, S., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega. Available at: [Link]

-

Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. The Journal of Physical Chemistry A. Available at: [Link]

-

Request PDF. (n.d.). Modulating the Optical Properties of Citrazinic Acid through the Monomer-To-dimer Transformation. ResearchGate. Available at: [Link]

-

Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. IRIS UniSS. Available at: [Link]

-

Carbonaro, C. M., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. MDPI. Available at: [Link]

-

Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. ACS Publications. Available at: [Link]

-

Mura, S., et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. Figshare. Available at: [Link]

-

Mura, S., et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ResearchGate. Available at: [Link]

-

Carbonaro, C. M., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. ResearchGate. Available at: [Link]

-

Atchison, J., et al. (2022). Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. Nature Communications. Available at: [Link]

-

Carbonaro, C. M., et al. (2021). Insight into the Molecular Model in Carbon Dots through Experimental and Theoretical Analysis of Citrazinic Acid in Aqueous Solution. ACS Publications. Available at: [Link]

- CN108164458B - Synthetic method of citrazinic acid. Google Patents.

-

Carbonaro, C. M., et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots. UniCA IRIS. Available at: [Link]

-

Preparation of Citrazinic Acid. Sciencemadness.org. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. Available at: [Link]

-

A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide. scielo.br. Available at: [Link]

-

Density functional theory (DFT) studi. JOCPR. Available at: [Link]

-

Antonov, L., et al. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. figshare.com [figshare.com]

- 5. iris.uniss.it [iris.uniss.it]

- 6. iris.uniss.it [iris.uniss.it]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide – Oriental Journal of Chemistry [orientjchem.org]

- 12. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,6-Dihydroxyisonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2,6-Dihydroxyisonicotinic acid, also widely known as citrazinic acid, is a heterocyclic organic compound with a dihydropyridine core.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed methodologies for its synthesis and purification, and an exploration of its significance as a versatile building block in the field of drug development and materials science. The unique structural features of 2,6-dihydroxyisonicotinic acid, including its tautomeric nature and potential for hydrogen bonding, contribute to its interesting chemical reactivity and make it a valuable precursor for a range of functional molecules.[2]

Physicochemical Properties

2,6-Dihydroxyisonicotinic acid is typically a yellow to beige or slightly brown powder.[3][4] It is stable under normal laboratory conditions.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2,6-Dihydroxyisonicotinic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅NO₄ | [3] |

| Molecular Weight | 155.11 g/mol | [3][5][6] |

| CAS Registry Number | 99-11-6 | [6] |

| Appearance | Yellow to beige or slightly brown powder | [3][4][7] |

| Melting Point | >300 °C (decomposes) | [1][6][7][8] |

| Solubility | Very soluble in water[3], practically insoluble in water[7][9], slightly soluble in methanol and DMSO[1]. Soluble in alkaline or carbonate solutions.[7][10] | |

| pKa | 2.14[3], 2.54±0.20 (Predicted)[7][10] | |

| Density | 1 g/cm³[3], 0.65 g/cm³[7][9] |

Note on Solubility and Density: Discrepancies in reported solubility and density values may be attributed to different experimental conditions, purity of the sample, and the tautomeric form present.

Spectral Data

The structural characterization of 2,6-dihydroxyisonicotinic acid is well-documented through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is available and provides information on the functional groups present in the molecule.[11][12]

-

Mass Spectrometry: Mass spectral data (electron ionization) is also available for this compound.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data have been reported, which are crucial for confirming the chemical structure.[5][14]

Chemical Structure and Tautomerism

2,6-Dihydroxyisonicotinic acid can exist in multiple tautomeric forms, which influences its chemical behavior and physical properties. The equilibrium between these forms can be affected by the solvent and pH.

Caption: Tautomeric forms of 2,6-dihydroxyisonicotinic acid.

Synthesis and Purification

A common and efficient method for the synthesis of 2,6-dihydroxyisonicotinic acid involves the hydrothermal reaction of citric acid and urea.[7][10]

Experimental Protocol: Synthesis from Citric Acid and Urea

This protocol is based on a method with a reported yield of 85.18%.[7][10]

Materials:

-

Citric acid

-

Urea

-

Deionized water

-

98% Sulfuric acid

Procedure:

-

Dissolve 1.2188 g (0.0058 mol) of citric acid and 1.3932 g (0.0231 mol) of urea in 60 ml of deionized water.

-

Ultrasonicate the mixture for 10 minutes to ensure complete dissolution and mixing.

-

Transfer the solution to a suitable reaction vessel and place it in a preheated oven at 185 °C.

-

Maintain the hydrothermal reaction conditions for 2 hours.

-

After the reaction is complete, allow the vessel to cool naturally to room temperature. A dark green solution should be obtained.

-

Place the solution in a constant temperature water bath at 60 °C.

-

Slowly add 98% sulfuric acid dropwise under magnetic stirring to adjust the pH of the solution to 2-3.

-

A significant amount of yellow solid will precipitate.

-

Centrifuge the mixture at 12,000 rpm for 10 minutes.

-

Discard the supernatant and wash the precipitate with deionized water several times.

-

Dry the resulting yellow precipitate in an oven at 60 °C to obtain citrazinic acid.[7][10]

Caption: Workflow for the synthesis of 2,6-dihydroxyisonicotinic acid.

Purification

For obtaining high-purity 2,6-dihydroxyisonicotinic acid, a precipitation method is effective. The compound is soluble in alkaline solutions and can be precipitated by the addition of a dilute acid, such as hydrochloric acid.[7][10] The resulting solid should be washed and dried under vacuum over a desiccant like phosphorus pentoxide.[7][10]

Reactivity and Applications in Drug Development

2,6-Dihydroxyisonicotinic acid is a valuable starting material for the synthesis of various heterocyclic compounds. Its functional groups (two hydroxyl groups and a carboxylic acid) provide multiple sites for chemical modification.

Key Reactions

-

Halogenation: It can be converted to 2,6-dichloroisonicotinic acid using reagents like phosphorus oxychloride.[15] This dichloro derivative is a key intermediate in the synthesis of more complex molecules.

-

Esterification: The carboxylic acid group can be esterified. The ethyl ester has been reported with a melting point of 232 °C.[7][10]

-

Synthesis of Fused Heterocycles: It has been used as a precursor for the synthesis of pyrimidinone and oxazinone derivatives, some of which have shown antimicrobial activity.[6]

Role in Drug Discovery

While 2,6-dihydroxyisonicotinic acid itself is not a prominent therapeutic agent, its derivatives are of significant interest in medicinal chemistry. The isonicotinic acid scaffold is a well-established pharmacophore, most famously as the basis for the anti-tuberculosis drug isoniazid.[16][17]

Derivatives of isonicotinic acid have demonstrated a wide range of biological activities, including:

-

Antimicrobial Activity: As mentioned, derivatives have been synthesized and tested for their antibacterial properties.[6][17][18]

-

Anti-inflammatory Activity: The isonicotinic acid moiety is present in compounds with anti-inflammatory effects.[16]

-

Antitubercular Activity: The core structure is crucial in the development of new anti-tuberculosis drug candidates.[16] For instance, derivatives of the related 2,3,6-trimethoxyisonicotinaldehyde have shown potent activity against Mycobacterium tuberculosis.[16]

The ability to functionalize the pyridine ring and the carboxylic acid group of 2,6-dihydroxyisonicotinic acid allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.

Safety and Handling

2,6-Dihydroxyisonicotinic acid is classified as an irritant.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5]

Handling Precautions:

-

Use in a well-ventilated area.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[6]

-

Avoid breathing dust.[4]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a cool, dry place in a tightly sealed container.[3][7][9]

-

Recommended storage temperature is below 30°C[9] or between 2-8°C under an inert atmosphere.[7][10]

Conclusion

2,6-Dihydroxyisonicotinic acid is a fundamentally important heterocyclic compound with well-characterized physical and chemical properties. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of a diverse range of functional molecules. For researchers and professionals in drug development, the isonicotinic acid scaffold, readily accessible from this precursor, continues to be a promising platform for the discovery of novel therapeutic agents.

References

-

2,6-Dihydroxyisonicotinic acid. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link][11]

-

2,6-Dihydroxyisonicotinic acid IR Spectrum. (n.d.). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link][12]

-

Citrazinic acid, 98%. (n.d.). Ottokemi. Retrieved January 14, 2026, from [Link][8]

-

Citrazinic Acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link][5]

-

Cas 99-11-6,Citrazinic acid. (n.d.). LookChem. Retrieved January 14, 2026, from [Link][9]

-

Citrazinic acid. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link][1]

-

Fischer, G. (2023). The chemistry of citrazinic acid (2,6-dihydroxyisonicotinic acid). Advances in Heterocyclic Chemistry. [Link][2]

-

Zarafu, I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 967-976. [Link][17]

-

Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link][14]

-

Paruch, K., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3195. [Link][18]

-

Citrazinic acid. (n.d.). CAS Common Chemistry. Retrieved January 14, 2026, from [Link][19]

Sources

- 1. Citrazinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,6-Dihydroxyisonicotinic acid(99-11-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Citrazinic Acid | C6H5NO4 | CID 7425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-二羟基吡啶-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Citrazinic acid CAS#: 99-11-6 [m.chemicalbook.com]

- 8. Citrazinic acid, 98% 99-11-6 India [ottokemi.com]

- 9. Cas 99-11-6,Citrazinic acid | lookchem [lookchem.com]

- 10. Citrazinic acid | 99-11-6 [chemicalbook.com]

- 11. 2,6-Dihydroxyisonicotinic acid [webbook.nist.gov]

- 12. 2,6-Dihydroxyisonicotinic acid [webbook.nist.gov]

- 13. Citrazinic acid(99-11-6) IR Spectrum [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. CAS Common Chemistry [commonchemistry.cas.org]

Solubility and stability of citrazinic acid in different solvents

An In-depth Technical Guide to the Solubility and Stability of Citrazinic Acid

Introduction: The Versatile Role of Citrazinic Acid

Citrazinic acid (CZA), chemically known as 2,6-dihydroxyisonicotinic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₄.[1] It typically presents as a bright yellow to off-white crystalline powder.[2] While historically used as an intermediate in the synthesis of pharmaceuticals and dyes, its unique chemical properties have propelled it into advanced applications.[2][3][4] Today, CZA is a critical component in the synthesis of carbon nanodots (CNDs), where it contributes significantly to their fluorescent properties.[5] Its intrinsic fluorescence also makes it valuable as a standalone fluorescent probe in analytical and biological imaging studies.[5]

For researchers and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility dictates bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation pathways. This guide provides a detailed examination of the solubility and stability profiles of citrazinic acid, grounded in established scientific principles and supported by detailed experimental protocols.

Part 1: The Solubility Profile of Citrazinic Acid

The solubility of citrazinic acid is a complex interplay of its molecular structure, the solvent environment, and pH. Its pyridine ring is substituted with two hydroxyl groups and one carboxylic acid group, which govern its interactions.[1]

Theoretical Framework: Why It Behaves The Way It Does

-

Influence of Functional Groups and pKa: The presence of both acidic (carboxylic acid, pKa₁ ≈ 3.8) and weakly acidic phenolic hydroxyl groups makes CZA's solubility highly pH-dependent.[6] In neutral water, the molecule is largely in its non-ionized form, which has limited ability to form hydrogen bonds with water, resulting in poor solubility.[2][7][8] However, in alkaline solutions, the carboxylic and hydroxyl groups are deprotonated, forming anionic species (salts) that are significantly more polar and readily dissolve.[1][2][7] This is the fundamental reason for its high solubility in basic solutions like sodium hydroxide or ammonia water.[7]

-

Tautomerism and Aggregation: Citrazinic acid exists as multiple tautomers, primarily keto-enol forms, which can influence its physical properties.[7][8][9] Furthermore, CZA has a strong tendency to self-associate and form dimers or larger aggregates in solution, particularly at higher concentrations.[9][10] This aggregation can affect solubility measurements and is a critical factor in its optical properties.[10]

Qualitative and Quantitative Solubility Data

The solubility of citrazinic acid is generally low in neutral aqueous and organic solvents but high in alkaline media.

| Solvent Class | Specific Solvent | Solubility Description | Reference(s) |

| Aqueous | Water (cold/room temp) | Practically Insoluble / Sparingly Soluble | [2][7][8] |

| Hot Hydrochloric Acid | Slightly Soluble | [2] | |

| Alkaline Solutions (NaOH, Na₂CO₃, Ammonia Water) | Soluble / Readily Soluble | [1][2][7] | |

| Organic | Ethanol, Methanol | Sparingly Soluble / Very Sparingly Soluble | [1][7] |

| d6-DMSO | Sparingly Soluble | [7] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of citrazinic acid.

Causality & Rationale: This method is designed to ensure that the solvent is fully saturated with the compound, reaching a true thermodynamic equilibrium. This prevents the underestimation of solubility that can occur with shorter incubation times.

Methodology:

-

Preparation: Add an excess amount of citrazinic acid powder to a series of glass vials, each containing a known volume of the selected solvent (e.g., water, pH 7.4 buffer, 0.1 M NaOH). The excess solid is crucial to ensure saturation is reached and maintained.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling: Carefully withdraw a precise aliquot from the clear supernatant.

-

Trustworthiness Check: It is critical not to disturb the solid pellet during this step. Using a filtered syringe tip can provide an extra layer of protection against transferring particulate matter.

-

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of citrazinic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Part 2: The Stability Profile of Citrazinic Acid

Stability testing is essential for determining a compound's shelf-life and identifying potential degradation products. Forced degradation (or stress testing) is a systematic way to accelerate this process under controlled, harsh conditions.[11]

Factors Affecting Citrazinic Acid Stability

-

pH-Dependent Stability & Hydrolysis: Citrazinic acid is unstable in aqueous solutions and can undergo hydrolysis. Its stability is highly dependent on pH. At extreme acidic (pH 1) or basic (pH 14) conditions, the molecule undergoes protonation or deprotonation, respectively.[9][12] These changes can lead to the formation of different tautomers and aggregates, causing significant shifts in its optical properties and promoting degradation.[9][12][13] For instance, under strongly acidic conditions, its characteristic fluorescence is quenched.[9]

-

Thermal Stability: In its solid, crystalline powder form, citrazinic acid exhibits remarkable thermal stability, with a melting and decomposition point reported to be above 300°C.[1][2] This suggests that thermal degradation is not a primary concern for the solid drug substance under normal storage conditions. However, thermal decomposition can be induced at very high temperatures, as used in the synthesis of carbon nanodots.[14]

-

Photostability: The compound is known to gradually darken when exposed to light or open air, indicating a sensitivity to photodegradation.[2] Therefore, protection from light is a critical storage requirement.

Visualizing Key Processes

Caption: Figure 1: Effect of pH on Citrazinic Acid Ionization.

Caption: Figure 2: Workflow for a Forced Degradation Study.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of citrazinic acid under various stress conditions as recommended by ICH guidelines.[15]

Causality & Rationale: The goal of this study is to intentionally degrade the molecule to identify likely degradation products, understand its degradation pathways, and demonstrate the specificity of the analytical method used for stability testing.[11] The conditions are purposefully more severe than long-term storage to accelerate decomposition.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of citrazinic acid in a suitable solvent (e.g., a mixture of methanol and water).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor in a vial. Store a parallel "untreated control" sample, protected from light at 2-8°C.

-

Acid Hydrolysis: Add 0.1 M Hydrochloric Acid. Keep one vial at room temperature and another in a water bath at ~60°C for several hours.

-

Base Hydrolysis: Add 0.1 M Sodium Hydroxide. Test at room temperature and ~60°C for a set period.

-

Oxidative Degradation: Add 3% Hydrogen Peroxide. Store at room temperature, protected from light.

-

Thermal Degradation:

-

Solution: Heat a vial of the stock solution at ~80°C.

-

Solid State: Place citrazinic acid powder in an oven at ~80°C.

-

-

Photodegradation: Expose the stock solution to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

-

Sample Collection & Quenching: At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples to halt the degradation reaction.

-

Analysis:

-

Trustworthiness Check: Use a validated stability-indicating HPLC method. This method must be able to resolve the intact citrazinic acid peak from all potential degradation product peaks, ensuring accurate quantification of the parent compound and detection of impurities.

-

Analyze all samples, including the time-zero and untreated controls.

-

-

Data Evaluation:

-

Calculate the percentage of citrazinic acid remaining in each sample compared to the untreated control.

-

Examine the chromatograms for the appearance of new peaks, which represent degradation products.

-

Characterize the degradation profile to determine the primary degradation pathways (e.g., "Citrazinic acid is most susceptible to degradation under oxidative conditions").

-

Conclusion

Citrazinic acid is a molecule of significant scientific interest, but its utility is intrinsically linked to its physicochemical properties. Its solubility is poor in neutral solvents but is dramatically enhanced in alkaline conditions due to the deprotonation of its acidic functional groups. This behavior is a key consideration for any formulation or reaction conducted in an aqueous environment.

The stability profile indicates that while the solid form is highly stable against heat, the molecule in solution is susceptible to degradation by hydrolysis and oxidation. Its noted photosensitivity necessitates storage in light-protected containers. The methodologies provided in this guide offer a robust framework for researchers to quantify these properties, enabling the development of stable formulations, the prediction of behavior in various matrices, and the confident application of citrazinic acid in fields ranging from drug delivery to materials science.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis of Citrazinic Acid: A Deep Dive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4MdRJVoiqyeXMC_MsedxJD81RTkfSjf3re-roCqJEyHtpomKPC6QUK-p_eUv5dGvzDC7IMODs-b51XAIkJgQat0r4IukLnRq3L2YELB35pvvVanoFJpPaj9ZLeX2O01bNwy_1_etz4s2T87W9Tk1qrjiSkEz2LrOr8rRFVnTCRoQ3woniImqp1ZSiTzXm58yhSjpk4cRO5BoQy2G_AnqGkfIE16Xt-c1CqIM93w==]

- ChemBK. Citrazinic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWsZs3bsfTjA7fbD6DnEGudTlb1-UIBbgABUEn7-FgtV-ErQcflmFM6FXilAlYZMPdbTqVCWTerwU7pUprVL2ZRzIR9-A41ls-BHXUUN7g-OcCgDTU9tyU26sGjXb3LE7JSEvKsWZGRuum]

- Home Sunshine Pharma. Citrazinic Acid CAS 99-11-6 Manufacturers, Suppliers, Factory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH34v-Jk7VuBuSei6FCJfxqyzezS2AsbbE8s0oa5bSKM9S4jQzSFLdWE85SRVqPadd4Cal0LxSoYO538BYLo49uXtdTi6okudK3cMJZvnGuWixQVSqnvWoScAwDOcQT2Yd5uiE0ISV7OnG8bAU1dsekTgAx_OcVSS5RLYIGb3vVeNr-PcuB94hbEZ3S]

- CymitQuimica. CAS 99-11-6: Citrazinic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-v0VeRQw6fg4zc4V8r34MwkDTBVqPqHG7OfPFJsfgvSEU9fkS58ArZO4olzuFpY8Jn1W4lBz2J3qTt14BuHZM3Z8sGkvcyT4hJjgCduc7BTWNQVaWwZGpL_3f5uqjUQ==]

- NINGBO INNO PHARMCHEM CO.,LTD. Citrazinic Acid: A Key Component in Advanced Materials and Nanotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFftp2oQk9DvdwKEQHgBQbnS2Aob2plmOtYUuhR2L4F95A6c4cC2KP1f3rwwwB7mil4Eo6naUDgV4fZ_pvso9dO0YfuHafDHS1MGZGIIxTlSt-ahsh6u51JkcXBvV-xGQBSjLNpvqTHAfnbgauknKQNr6GOX5t7WDj1rUmiUgX0_JF7dyVEhkxZiIBHqZTn24wV8EzetazfYWjKoNZ27QSr49IkmpyG9A==]

- Ottokemi. Citrazinic acid, 98% 99-11-6 India. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_oy9poK1pXRyGTj9NnYsL-HPM4qfrcoIxPkA4TrEtyzy2zxOvCF8OLRG2M2-gnbLEMRYxwR4iTSIIihubCHrY4deh4-mG8PbvCkGE7GEBIvqVFhrN1p3-kXpTmKAbB56otXxeq19lefI2zcBCT-l0]

- Wang, L. et al. (2022). Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. Communications Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERGg_TDaqNxssa_t1UeJfEAbis_wTDWRHjnrKTQR2FVjGRKFYLhcoBd9gnX_tFzi_O9M0qUaTKdo96gdijYVW7IXxJa8ZbWAJpgCDMql-JdsA_2lI_sJh35i95c7_KIO0nlHgQHoYRENakrlWSgBgsi3s7dQG4igg=]

- Solubility of Things. Citraconic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3nb3hFdK0IBIu75TyvcUQLAzXPAym1kfpRJZ-VBldG9bBnD10rrO6Mampf5d7Z5Dq5dUIc8CQgvT4LKzASbau1E9dQ8rewbtV34V0P3nxQotqAAfGja7tOqlhlkWnfV0GCs_5MjgzAAch3e35lrEEt2nh-bD-McESWq_zFEg=]

- Arotupin, D. J. et al. (2014). pH stability profile of native, citraconic anhydride modified (CA) and... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMyT_bX4rRVFbnKsNxEwkFEBNd_fG_1fJhC98r1s4NWAuRhWlL_4YT8SzJp00LHGXUFCNICOfnuvnQ04MyJSYq5GKMgC1zMaYHWfB-dlV--X_CMEPjmd4a-bQyaCMIkIsa0Pwc5FdTIA5zx1ZeAWAZBPMW6_sj31SHx-sB0BsUbOXZ03RAQDonElCGO5UADTXuLuuBWWxnjGKsrrqMV-2hChraXDzUbv46n9YUv8k5GQCoIJQBw2gT_ULz0J-DqTHdaA==]

- D'Amico, F. et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9uIfX4FLnXl1KK_GtGODxigl3sopAbZsErskwCrqtrBvjBrBF8U68gCn1KaYWBUICEZbEUL4Nmn0LJjvtSt5TjZ3Fu7sfUCAP-BTv-b5-TY8BvcmFImCJ8IlrHdrr1AJa7eK-qpbjkj9cNg==]

- D'Amico, F. et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEnZ5cGJVroWyPkQ3zAF2wEaeQuHjgYsEdYUnN3a5G3i1DEamjv8jfpUFkJU--L1-4m-9yjqXxzzRjNFJrWkTownK-CSmH4XQCGAPdOzIA3a7zNvHtwQ8cBIEFsRDAukEDKNw=]

- D'Amico, F. et al. (2020). Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFlhiVOOOyyJBf7KC5aQjcyOgKvu7u06eBOYrZpz8VVpctt-9eirRaZ41dMGW9QuHnJAJsVDEwvZxmjGq4R0ojgo2zKVER4-9vLsuM6WK8ffq9SA93xTKv05jVvco0YYSzpSXdEZXlpilG9PZWEG8cYeX8lxRPz_9adoFOEF1KFEW0q-Ogkou2aTb_0SCHCbmGGJ-kWDEZ6S7u7VgVA1oybCuQUA8ZJv2P-7-A5bBINSPBtJY-aLWb]

- Singh, R. et al. (2020). Findings from the study on Forced Degradation. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwZYkMGkmAnPHofUKquE1hsk2F6s1uDXWdIo2625GNIc3bPtc4dsrVRUnIJdUrGdv7Hp5ZdGTmpk6oIx25kRucBObYBp60W-X_-z2O4plnWbco9ZKFfkNO8d0naE1TT7B1SgI_-HUZcyTGFqU3gMdqeQdXS3UiKHTwv-fhdOFT6FOnxLwmHydCCKVKMywdCF3h67ZOPziIqAEe]

- Sementa, L. et al. (2021). Insight into the Molecular Model in Carbon Dots through Experimental and Theoretical Analysis of Citrazinic Acid in Aqueous Solution. The Journal of Physical Chemistry C. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUXC6A9wUkAL_dk1LjfbcLC5rYi-xlUolAPvrLiWYFvbH02xe-qA2Y0Z6yIlA3tx23qZRf19fJKE4GF1XbLg-5oMPDanZOUgpFW323oVrN8iMVWEuBfG3otXgZ9HjqqXIa6BjhnlEbBUvdNw==]

- Wikipedia. Citrazinic acid. [URL: https://en.wikipedia.org/wiki/Citrazinic_acid]

- Reed, R. A. (2004). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaNypWD4jxyfUrzbS56TIAsNx0jeqAztaLwSp95Un7FtQxMyevmOri4alIUjyeD2NEMvmn_jLPrVpF858EAQUV7Z6BmlFVEEyMeAp15AgIKKAyB3MtFolT-rhcrrfh8yOuPqJ1JZzvPxcsWz1A3WHjSufGc1YRRVdCQfgbaoOEVzeY-69vZ5MY2A2jQMVesd-FxV3j3xKg3jT_Y-7lHggFUizCs0Q5M-g-VlAza4sPi_3Nb_7ubR2yc_Mtfn_DjfH7-v8=]

- Sementa, L. et al. (2021). Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7865201/]

- SciSpace. Citrazinic acid | 83 Publications | 637 Citations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUq7euV7sbK-QGDl6UzfdyONU2kFSWNYDGcLGTVWOJenF43LzrJFT-MCwRLl6bPolh74n4h7ClofG57Et4MtdmPLtcn3WF6fo_qwOC3DY5yuuF58HvDaetGTIPyVhsQ0MwHvI8ljZRzb5clOgtHQ==]

- D'Amico, F. et al. (2019). Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. The Journal of Physical Chemistry A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4avJ40VZpEvKkCmiUIJ0J0XLi6RGVebKDRWM4pq4H3kxMdUUyNy73b_SjymULqweACuCJnWzy_QyBJHbuCBb8C74-ljkE09L4oGTP3eIpWGkfrKU6I3dz2GW4_u4y8nflU24QhUJz8ZuO4W7pYQo=]

- Rawat, T. & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfUppUTM0Igsj135DvqSayb52ivKEjzxYpzvd6bYPklrGV7TvlBCFsOap6sgD4Io6poLIJJy3UbCxvMHLGsZjmMYHTwMYRXMJs5jxy-afIKkX8e-Tr7LhT7lHsckhCXz7dP8GyURE0RjNmjjFnGfhCD0oyyClr6bUNxQ==]

- Kumar, V. & Kumar, S. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4KPphvFP5_Y6pYzt1SYYsFJ9bcXRSBPBYGbhqMKlDGFsMf0hxOEI7pYEJ7PrKpJE8ERvO9UBF3b_xi8yIdGdb2fCfCxCBHUHX70DlVor_e_7_5PBbCqAkMjWadGbv4G8IDVq5v7_5mf87-dVaAh0oNFMjV21DwGBFtf0bzxMbs9wae1STUQEoKxLV6wobWjH_nm4IExRC9wrFgULWA0AJNrC8-smifLB7MFoGJ7Y=]

- Rocchetti, G. et al. (2023). Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. MDPI. [URL: https://www.mdpi.com/2304-8158/12/11/2237]

- Hawe, A. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [URL: https://vertexaisearch.cloud.google.

- Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3731870/]

- BenchChem. An In-depth Technical Guide to the Solubility of Citric Acid in Organic Solvents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWVQSZeNF2wSP8H4t7Ji99Eteb-AZhI7Y9-GBhRb3inMoIwfpV6O1qPmzx8YbDQNqLMiO2c6jP2C3Uoud6www51DSaQ1rtzAJG39koBxIgZ0aTn_1TxAPw6QZKBU9QkTmKw_WrmBSzitiIGpM032SnIL8_aBdm7HYdz_dv45gAzsbbLxsLhPXAahbSs1hP-RJD3szabpgxNoRo4FUV6sP4oySHvnV9SbWMBKd7]

- Sánchez-Viesca, F. & Gómez, R. (2020). On the Sabanin-Laskowski Test for Citric Acid. Science and Education Publishing. [URL: http://pubs.sciepub.com/wjoc/8/1/2]

- Daneshfar, A. et al. (2012). Solubility of citric acid... ResearchGate. [URL: https://www.researchgate.

- Sánchez-Viesca, F. & Gómez, R. (2020). On the Sabanin-Laskowski Test for Citric Acid. ResearchGate. [URL: https://www.researchgate.net/publication/339243729_On_the_Sabanin-Laskowski_Test_for_Citric_Acid]

- ChemicalBook. Citrazinic acid | 99-11-6. [URL: https://vertexaisearch.cloud.google.

- ABB. Quantitative analysis of citric acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7oi9ZVdW3DoWFkl0P3UyiD243lYg612VMaST2bUF7TgjN2dCHWH7B2_KApM5BQAODb1Kji27LNbx214o14JtgjNAICBY7WYTgWRrkBMO1Mre_SeEA11zxaA7czWSXR2zP75DeZ5VGPnhG6jknIYe9nAZakhMKIXH0CRk60rdEkS30XB7Py--X_9KmFZnx0JGM5bDk2mEmDcmOres=]

- Sciortino, A. et al. (2019). Carbon Dots From Citric Acid and Its Intermediates Formed by Thermal Decomposition. Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31339626/]

- Cody, G. D. et al. (1999). A compilation of the important decomposition pathways for citric acid... ResearchGate. [URL: https://www.researchgate.net/figure/A-compilation-of-the-important-decomposition-pathways-for-citric-acid-Each-reaction-is_fig5_237554580]

- Johnson, B. D. & Remeikis, N. A. (1993). Stability of Citric Acid Solutions During a Five Month Period. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8229202/]

- Interchim. Citric Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETTsyRYbeZInrnq669dnUJfJZHW6zK5ShdFU1-aZtBHd9yyk48VRNt7UTMRj8nTXGJkdaJ3pCcBwRfnJ0pO8sd3IL69FqhbPRJe6tuuC6MA6q5QrOFxcyxZxiWCsGwS1z6pg==]

- Select Science. Quantitative Analysis of Citric Acid. [URL: https://www.selectscience.net/application-notes/quantitative-analysis-of-citric-acid/?artID=49651]

- El-Bahr, S. M. et al. (1986). Thermal decomposition of citric acid. ResearchGate. [URL: https://www.researchgate.net/publication/248440801_Thermal_decomposition_of_citric_acid]

- Leonarski, F. et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER2AuyM3ZO2DO_6dmOmC3Hfd38wTARDg6Vka76RbzJ1mfJsP_ui193fTV9IgHllzK-KOukbFE9GM5VKOyQEA4Ruwq-kTb42EIcy70xxz_sRZLbb2EpaogedsMnEXIjOE8ppTcVnWtewuTTdTJldu0xyyOtT-rbor6uww==]

- Kos, J. et al. (2022). Thermal Stability and Matrix Binding of Citrinin in the Thermal Processing of Starch-Rich Foods. MDPI. [URL: https://www.mdpi.com/2072-6651/14/10/681]

- Wyrzykowski, D. et al. (2009). Thermal behaviour of citric acid and isomeric aconitic acids. ResearchGate. [URL: https://www.researchgate.net/publication/230807567_Thermal_behaviour_of_citric_acid_and_isomeric_aconitic_acids]

- Domanska, U. et al. (2017). Modelling, solubility and pKa of five sparingly soluble drugs. ResearchGate. [URL: https://www.researchgate.net/publication/319642675_Modelling_solubility_and_pKa_of_five_sparingly_soluble_drugs]

- Leonarski, F. et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10648939/]

- Ali, S. & Lamprou, D. A. (2020). Citric Acid: A Multifunctional Pharmaceutical Excipient. MDPI. [URL: https://www.mdpi.com/1999-4923/12/2/173]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. scispace.com [scispace.com]

- 4. Citrazinic acid | 99-11-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Citrazinic Acid CAS 99-11-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Citrazinic acid, 98% 99-11-6 India [ottokemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carbon Dots from Citric Acid and its Intermediates Formed by Thermal Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

Probing the Quantum Realm: A Practical Guide to the Computational Electronic Structure of Citrazinic Acid

An In-Depth Technical Guide

Foreword: Beyond the Benchtop—Computation as a Predictive Tool

In modern molecular research, particularly within drug development and materials science, our understanding is no longer confined to the physical laboratory. The synergy between experimental observation and high-fidelity computational modeling has become a cornerstone of accelerated discovery. Citrazinic acid (CZA), a seemingly simple heterocyclic compound, exemplifies this principle. Its importance as a key fluorophore in carbon nanodots and its inherent structural complexities, such as tautomerism and aggregation, make it a fascinating subject for both experimental and theoretical investigation.[1][2][3][4]

This guide is designed for researchers, computational chemists, and drug development professionals who seek to leverage quantum chemical calculations to unravel the electronic intricacies of molecules like citrazinic acid. We will move beyond a simple recitation of steps, delving into the causality behind methodological choices—the "why" that transforms a novice user into an expert modeler. Our focus will be on applying Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), the workhorses of modern computational chemistry, to predict and understand the structure, stability, and spectroscopic properties of citrazinic acid.

Part 1: The Theoretical Bedrock—Choosing the Right Tools

Before embarking on any calculation, a firm grasp of the underlying theory is paramount. This ensures that the chosen methods are appropriate for the chemical questions being asked, a critical aspect of producing reliable and defensible results.

Density Functional Theory (DFT): The Foundation for Ground-State Properties

DFT has become the most widely used quantum chemical method for good reason. It offers a remarkable balance of computational efficiency and accuracy for medium-to-large molecules. Instead of tackling the complex many-electron wavefunction directly, DFT focuses on the electron density, a simpler, three-dimensional quantity.

The key choice in a DFT calculation is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons. For organic molecules like citrazinic acid, hybrid functionals are often the preferred choice.

-

Why Hybrid Functionals? Functionals like the ubiquitous B3LYP or the more modern range-separated hybrid ωB97XD incorporate a portion of exact Hartree-Fock exchange.[1][5] This is crucial for mitigating the self-interaction error inherent in simpler functionals, leading to more accurate descriptions of molecular geometries, charge distributions, and reaction energetics. The ωB97XD functional is particularly adept at describing non-covalent interactions, which becomes important when studying potential CZA dimers and aggregates.[5]

Basis Sets: The Language of Molecular Orbitals

A basis set is the set of mathematical functions used to construct the molecular orbitals.[6][7] The choice of basis set directly impacts the accuracy and cost of a calculation. A larger, more flexible basis set provides a more accurate description but at a significantly higher computational expense.

-

Pople-style Basis Sets (e.g., 6-311++G(d,p)) : This nomenclature provides a concise description of the basis set's composition.[6]

-

6-311G : A "split-valence" basis set where core electrons are described by one function (a contraction of 6 Gaussians) and valence electrons are described with more flexibility by three functions (contractions of 3, 1, and 1 Gaussians).[8] This allows the model to better describe the distortion of electron clouds upon bond formation.

-

+ + : These symbols indicate the addition of diffuse functions on heavy atoms (first +) and hydrogen atoms (second +). Diffuse functions are spatially extended and are critical for accurately describing systems with lone pairs, anions, or weak non-covalent interactions—all relevant to citrazinic acid.

-

(d,p) : These are polarization functions. The 'd' adds d-type orbitals to heavy atoms and the 'p' adds p-type orbitals to hydrogens. These functions allow the model to describe non-spherical electron distributions, such as those in pi systems and strained rings, which is essential for an accurate geometry.[8]

-

For citrazinic acid, a basis set like 6-311++G(d,p) represents a robust choice, providing high accuracy for both geometry and electronic properties, as validated in multiple studies.[1][4][5]

Time-Dependent DFT (TD-DFT): Illuminating Excited States

To understand the color and fluorescence of a molecule, we must probe its electronic excited states. TD-DFT is an extension of DFT that allows for the calculation of these states, providing direct predictions of UV-Visible absorption spectra.[5] It calculates the vertical excitation energies—the energy required to promote an electron from an occupied to an unoccupied molecular orbital without allowing the molecular geometry to relax. These energies, along with their corresponding oscillator strengths (a measure of the transition probability), can be used to simulate a theoretical spectrum.[2][9]

Solvation Effects: From Gas Phase to Reality

Calculations performed in a vacuum ("gas phase") are a useful theoretical starting point, but molecules in the lab are almost always in solution. The solvent can significantly influence molecular geometry, stability, and electronic properties. The Polarizable Continuum Model (PCM) is an efficient and popular method to account for these effects.[10] PCM models the solvent as a continuous dielectric medium that polarizes in response to the solute's electric field, providing a more realistic computational environment.

Part 2: The Computational Workflow—A Self-Validating Protocol

This section provides a step-by-step protocol for investigating the electronic structure of citrazinic acid. Each step is designed to build upon the last, ensuring a logical and verifiable workflow. We will use the common example of distinguishing between the keto and enol tautomers of CZA.

Experimental Protocol: Quantum Chemical Analysis of Citrazinic Acid

Objective: To determine the most stable tautomer of citrazinic acid in an aqueous environment and to predict its UV-Vis absorption spectrum.

-

Construct Tautomers : Build the 3D structures of the relevant citrazinic acid tautomers (e.g., the keto and at least one enol form) using a molecular editor like GaussView or Avogadro.

-

Pre-optimization : Perform a quick molecular mechanics minimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry. This step is crucial for preventing abnormally high forces at the start of the more expensive quantum mechanical calculation.

Causality Check: Why consider tautomers? Many heterocyclic molecules like CZA can exist in different isomeric forms that can interconvert.[3][9] These tautomers can have vastly different stabilities and spectroscopic properties. Ignoring relevant tautomers can lead to an incomplete or incorrect interpretation of experimental data. Computational studies have shown the keto form to be the most stable in water.[9][11]

-

Input File Creation : For each tautomer, create an input file for your quantum chemistry software (e.g., Gaussian[12][13], Q-Chem[14], GAMESS[15]).

-

Keyword Specification :

-

Method : B3LYP/6-311++G(d,p) or wB97XD/6-311++G(d,p)

-

Job Type : Opt Freq (This keyword instructs the software to perform a geometry optimization followed by a frequency calculation).

-

Solvation : SCRF=(PCM, Solvent=Water) (This specifies the Polarizable Continuum Model for an aqueous solution).

-

-

Execution : Run the calculation.

-

Validation : After the calculation completes, verify its success.

-

Convergence : Confirm that the optimization procedure converged successfully.

-

Frequency Analysis : Check the output of the frequency calculation. A true energy minimum must have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state, not a stable structure.[5]

-

-

Tautomer Stability : Compare the final electronic energies (including zero-point vibrational energy corrections) of all successfully optimized tautomers. The structure with the lowest energy is the most stable.

-

Molecular Orbital (MO) Analysis : Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16] The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and electronic excitability.[1][2] A smaller gap generally suggests the molecule is more easily excited.

-

Electrostatic Potential (ESP) Map : Generate and visualize the ESP map.[5] This map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Input File Creation : Using the optimized geometry of the most stable tautomer from Step 2, create a new input file.

-

Keyword Specification :

-

Method : Use the same functional and basis set as the optimization (e.g., B3LYP/6-311++G(d,p)).

-

Job Type : TD(NStates=10) (This requests a TD-DFT calculation for the first 10 excited states).

-

Solvation : SCRF=(PCM, Solvent=Water)

-

-

Execution : Run the calculation.

-

Analysis :

-

Extract the calculated excitation energies (typically given in eV and nm) and their corresponding oscillator strengths (f).

-

Identify the transitions with the largest oscillator strengths, as these will correspond to the most intense peaks in the absorption spectrum.

-

Examine the MO contributions for these key transitions to classify them (e.g., n→π* or π→π*).[11]

-

Part 3: Data Presentation and Visualization

Clear presentation of computational data is essential for interpretation and communication.

Data Tables

Table 1: Relative Stability of Citrazinic Acid Tautomers in Water (Sample Data)

| Tautomer | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Keto Form | 0.00 | 0 |

| Enol Form 1 | +5.78 | 0 |

| Enol Form 2 | +8.21 | 0 |

This table clearly shows the keto form is the predicted ground state structure.

Table 2: Key Electronic Properties of Keto-Citrazinic Acid (Sample Data)

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.65 |

Table 3: Calculated Vertical Excitations (TD-DFT) for Keto-Citrazinic Acid (Sample Data)

| State | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| S1 | 350 | 0.452 | HOMO -> LUMO | n→π |

| S2 | 235 | 0.781 | HOMO-1 -> LUMO | π→π |

| S3 | 210 | 0.015 | HOMO -> LUMO+1 | n→π* |

This data predicts strong absorption peaks around 350 nm and 235 nm, consistent with experimental observations.[11]

Visualization with Graphviz

Diagrams are invaluable for illustrating complex workflows and concepts.

Caption: Quantum chemical workflow for citrazinic acid analysis.

Caption: Relationship between ground and excited state calculations.

Caption: Frontier Molecular Orbitals (HOMO & LUMO).

Conclusion: From Data to Insight

This guide has outlined a robust, self-validating framework for the quantum chemical investigation of citrazinic acid's electronic structure. By systematically applying DFT and TD-DFT, researchers can reliably determine the most stable tautomeric forms, analyze frontier molecular orbitals, and predict spectroscopic properties with high accuracy. This computational insight is not merely an academic exercise; it provides a predictive lens that can guide experimental efforts, explain observed phenomena, and accelerate the rational design of new molecules for applications ranging from bioimaging to advanced materials. The synergy of rigorous computation and empirical validation is the future of molecular science.

References

-

GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

-

Basis Sets Used in Molecular Orbital Calculations. University of Regensburg. [Link]

-

Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Q-Chem. [Link]

-

Quantum Chemistry Toolbox from RDMChem. Maplesoft. [Link]

-

List of quantum chemistry and solid-state physics software. Wikipedia. [Link]

-

Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. HULINKS Inc. [Link]

-

Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. ResearchGate. [Link]

-

Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. MDPI. [Link]

-

Anomalous Optical Properties of Citrazinic Acid under Extreme pH Conditions. ACS Omega. [Link]

-

Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. IRIS Uniss. [Link]

-

A brief introduction to basis sets. Molecular Modeling Basics. [Link]

-

Basis set and methods for organic molecules. ResearchGate. [Link]

-

Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. IRIS. [Link]

-

Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach. National Institutes of Health (NIH). [Link]

-

Insight into the Molecular Model in Carbon Dots through Experimental and Theoretical Analysis of Citrazinic Acid in Aqueous Solution. The Journal of Physical Chemistry C. [Link]

-

Modulating the Optical Properties of Citrazinic Acid through the Monomer-To-dimer Transformation | Request PDF. ResearchGate. [Link]

-

Basis set (chemistry). Wikipedia. [Link]

-

Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. IRIS - Uniss. [Link]

-

8.1 Introduction to Basis Sets. Q-Chem Manual. [Link]

-

Modulating the Optical Properties of Citrazinic Acid through the Monomer-to-Dimer Transformation. The Journal of Physical Chemistry A. [Link]

-

Tutorial: Molecular Orbitals as Descriptors in QSAR. UC Santa Barbara. [Link]

Sources

- 1. Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 7. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 8. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 9. iris.uniss.it [iris.uniss.it]

- 10. iris.uniss.it [iris.uniss.it]

- 11. iris.uniss.it [iris.uniss.it]

- 12. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian' | ヒューリンクス - Powered by ipros [pr.mono.ipros.com]

- 13. researchgate.net [researchgate.net]

- 14. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 15. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 16. Tutorial: Molecular Orbitals as Descriptors in QSAR [people.chem.ucsb.edu]

An In-depth Technical Guide to the Discovery and Synthesis of Citrazinic Acid

Abstract

Citrazinic acid (2,6-dihydroxyisonicotinic acid), a structurally simple yet chemically versatile pyridine derivative, has traversed a remarkable path from its initial discovery in the late 19th century to its current status as a pivotal building block in pharmaceuticals, materials science, and analytical chemistry.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the historical context of its discovery and the evolution of its synthetic methodologies. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, offer detailed experimental protocols, and present a comparative analysis of various methods to inform practical laboratory applications.

Discovery and Historical Context: From Citric Acid to a Heterocyclic Core

Citrazinic acid (IUPAC Name: 6-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid) first entered the scientific record in the late 19th century, an era of foundational discoveries in organic chemistry.[3] Its genesis is directly linked to the study of citric acid, a fact immortalized in its common name.

Early synthetic attempts were characterized by harsh reaction conditions and low yields.[4] For instance, historic methods involved heating methyl citrate with ammonia or creating a melt of citric acid and urea.[4] These processes were difficult to control, especially on a larger scale, often resulting in inconsistent yields of 20% or less due to localized overheating and complex side reactions.[4] Another cumbersome, multi-step approach involved esterifying citric acid, converting the ester to the triamide, and subsequently treating the triamide with 70-75% sulfuric acid.[5] These early explorations, while inefficient by modern standards, were crucial in elucidating the compound's stable heterocyclic structure and hinting at its synthetic accessibility from simple, readily available precursors.

The Cornerstone of Synthesis: The Guareschi-Thorpe Condensation

The most significant and enduring breakthrough in citrazinic acid synthesis came with the application of the Guareschi-Thorpe condensation . This reaction, foundational for the synthesis of 2-pyridones, involves the condensation of a β-ketoester (or a 1,3-dicarbonyl compound) with cyanoacetamide in the presence of a base.[6][7] This approach offered a more direct and higher-yielding pathway to the pyridone core structure.

The classic and most widely adopted variant for citrazinic acid involves the reaction between diethyl acetonedicarboxylate (also known as diethyl 1,3-acetonedicarboxylate) and cyanoacetamide .

Reaction Mechanism and Rationale

The Guareschi-Thorpe condensation proceeds through a series of well-understood steps, the causality of which is key to optimizing the reaction:

-

Deprotonation: The reaction is initiated by a base (e.g., an alkali hydroxide or piperidine) that deprotonates the active methylene group of cyanoacetamide, forming a highly nucleophilic carbanion.[8] Cyanoacetamide is an ideal synthon for this reaction due to the electron-withdrawing nature of both the cyano and amide groups, which increases the acidity of the α-protons.[9]

-

Knoevenagel Condensation: The cyanoacetamide carbanion attacks one of the electrophilic carbonyl carbons of diethyl acetonedicarboxylate. This is a classic Knoevenagel condensation, which after dehydration, forms a carbon-carbon double bond.

-

Intramolecular Cyclization (Michael Addition): The amide nitrogen, now positioned favorably, acts as an intramolecular nucleophile, attacking the second ester carbonyl group in a Michael-type addition. This step is crucial for the formation of the six-membered heterocyclic ring.

-

Tautomerization and Saponification: The initial cyclized product undergoes tautomerization to form the more stable 2,6-dihydroxypyridine ring system. The ethyl ester group is subsequently saponified (hydrolyzed) under the basic reaction conditions.

-

Acidification: The final step involves the careful acidification of the reaction mixture. This protonates the carboxylate salt, causing the final citrazinic acid product to precipitate out of the aqueous solution, owing to its poor solubility in acidic water.[10]

Caption: Key stages of the Guareschi-Thorpe synthesis of citrazinic acid.

Modern Synthetic Methodologies and Improvements

While the Guareschi-Thorpe reaction remains a staple, modern chemistry has introduced several refinements and alternative approaches aimed at improving yield, reducing reaction times, and employing more environmentally benign conditions.

Synthesis from Citric Acid and Urea